molecular formula C5H6FN3 B098870 4-Fluoro-6-methylpyrimidin-2-amine CAS No. 18260-81-6

4-Fluoro-6-methylpyrimidin-2-amine

Cat. No.: B098870
CAS No.: 18260-81-6
M. Wt: 127.12 g/mol
InChI Key: KGPGFPPTBCSESC-UHFFFAOYSA-N
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Description

4-Fluoro-6-methylpyrimidin-2-amine is an organic compound with the molecular formula C5H6FN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of fluorine and methyl groups in its structure imparts unique chemical properties, making it a valuable compound in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methylpyrimidin-2-amine typically involves the fluorination of 6-methylpyrimidin-2-amine. One common method includes the reaction of 2,4-difluoro-6-methylpyrimidine with ammonia in ethanol, followed by treatment with hydrogen fluoride and triethylamine in acetonitrile at temperatures ranging from 20°C to 80°C for 48 hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Condensation Reactions: It can react with other compounds to form larger, more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

4-Fluoro-6-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity, enhancing its effectiveness in inhibiting or modulating the activity of its targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

    2-Aminopyrimidine: Lacks the fluorine and methyl groups, resulting in different chemical properties and reactivity.

    4-Chloro-6-methylpyrimidin-2-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    6-Methylpyrimidin-2-amine:

Uniqueness: 4-Fluoro-6-methylpyrimidin-2-amine’s uniqueness lies in the presence of both fluorine and methyl groups, which impart distinct electronic and steric effects. These modifications enhance its reactivity and make it a valuable intermediate in synthesizing various biologically active compounds and industrial chemicals .

Properties

IUPAC Name

4-fluoro-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPGFPPTBCSESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298091
Record name 4-Fluoro-6-methyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18260-81-6
Record name 4-Fluoro-6-methyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18260-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-6-methyl-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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